8-Hydroxy-9,10-diisobutyryloxythymol

Overview

Description

8-Hydroxy-9,10-diisobutyryloxythymol is a natural monoterpenoid with antibacterial properties . It has been found to be effective against S. aureus, S. flexneri, and S. paratyphi-B with MIC values of 6.25 μg/mL . This compound can be found in Inula sericophylla and the flowers of Inula helianthus-aquatica .

Molecular Structure Analysis

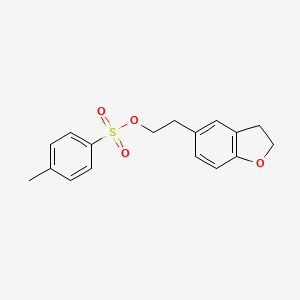

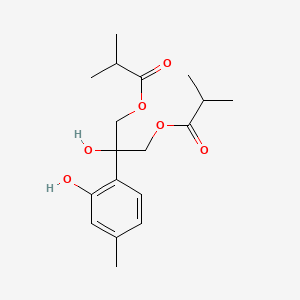

The molecular structure of this compound was identified by means of spectroscopic analyses . The molecular weight is 338.40 and the formula is C18H26O6 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.40 and a molecular formula of C18H26O6 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Antibacterial Properties

8-Hydroxy-9,10-diisobutyryloxythymol has been identified for its significant antibacterial activities. It was isolated from Centipeda minima and evaluated against various microbial strains, showing effectiveness in inhibiting bacterial growth (Liang et al., 2007). Similarly, another study found this compound to exhibit moderate antibacterial activities against several bacteria, including Staphylococcus aureus and Escherichia coli, highlighting its potential in combating bacterial infections (Zhao et al., 2010).

Antifungal Applications

This compound also demonstrates notable antifungal properties. It exhibited inhibitory activities against plant pathogenic fungi, such as Rhizoctonia solani and Phytophthora melonis, suggesting its potential use in agricultural pest management and plant protection (Zhao et al., 2010).

Potential in Cancer Research

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. A study on compounds isolated from Inula helianthus-aquatica found that this compound showed cytotoxic activities, suggesting its potential application in cancer research and treatment (Huo, 2009).

Antimicrobial Activity

The compound also exhibits a broader spectrum of antimicrobial activity. A study confirmed its antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Candida albicans, supporting its potential use in antimicrobial therapies (Stojakowska et al., 2005).

Safety and Hazards

Safety data for 8-Hydroxy-9,10-diisobutyryloxythymol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

8-Hydroxy-9,10-diisobutyryloxythymol is a natural monoterpenoid with antibacterial properties . The primary targets of this compound are S. aureus , S. flexneri , and S. paratyphi-B . These are bacterial species that can cause various infections in humans.

Mode of Action

The MIC (Minimum Inhibitory Concentration) values against these bacteria are 6.25 μg/mL , indicating the concentration at which the compound can inhibit bacterial growth.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, as evidenced by its MIC values against S. aureus , S. flexneri , and S. paratyphi-B . This leads to the control of infections caused by these bacteria.

Action Environment

For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

8-Hydroxy-9,10-diisobutyryloxythymol has been found to exhibit antibacterial properties against S. aureus, S. flexneri, and S. paratyphi-B with MIC values of 6.25 μg/mL

Cellular Effects

The cellular effects of this compound are primarily related to its antibacterial activity . It has been shown to be effective against S. aureus, S. flexneri, and S. paratyphi-B

Properties

IUPAC Name |

[2-hydroxy-2-(2-hydroxy-4-methylphenyl)-3-(2-methylpropanoyloxy)propyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-11(2)16(20)23-9-18(22,10-24-17(21)12(3)4)14-7-6-13(5)8-15(14)19/h6-8,11-12,19,22H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYPKKAXTUWISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(COC(=O)C(C)C)(COC(=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)

![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)

![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)